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Compound of Interest

Compound Name: Indicine

Cat. No.: B129459

Introduction

Indicine-N-oxide, a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum,
emerged as a compound of interest in oncology in the late 1970s and early 1980s.[1] As the
water-soluble N-oxide of the alkaloid indicine, it presented a more favorable profile for
pharmaceutical development.[2] Initial preclinical studies revealed its potential as an antitumor
agent, particularly its activity against the murine P388 leukemia model, which prompted its
advancement into clinical trials.[3] This technical guide provides an in-depth look at the
historical development of indicine-N-oxide, from its early mechanistic studies to its evaluation
in Phase | and Il clinical trials.

Preclinical Foundation and Mechanism of Action

The antitumor properties of indicine-N-oxide are believed to be mediated through antimitotic
effects and the induction of chromosomal damage.[3] Uniquely among many pyrrolizidine
alkaloids, indicine-N-oxide demonstrated greater antitumor activity than its free base form,
indicine, suggesting that its conversion to indicine is not a prerequisite for its cytotoxic effects.

[4115]

More recent investigations into its molecular mechanism have elucidated that indicine-N-oxide
exerts its toxicity through a dual pathway: DNA damage and disruption of microtubule
dynamics.[6] It has been shown to bind to the minor groove of DNA, leading to DNA cleavage.
[6] Additionally, indicine-N-oxide binds to tubulin at a site distinct from other common
microtubule inhibitors like colchicine or taxol, leading to the depolymerization of both interphase
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and spindle microtubules.[6] This disruption of the microtubule network results in a mitotic
block, ultimately leading to apoptosis.[6] The compound demonstrated inhibitory effects on the
proliferation of various cancer cell lines with IC50 values ranging from 46 to 100 pM.[6]

Clinical Evaluation: Phase | Trials

The primary objectives of the Phase | clinical trials were to determine the maximum tolerated
dose (MTD), identify dose-limiting toxicities (DLTs), and establish a recommended dose for
subsequent Phase Il studies. Several Phase | trials were conducted with varying dosing
schedules.

One key study evaluated two different schedules: a weekly administration for four weeks and
an intermittent single dose repeated every 3-4 weeks.[2] In the weekly schedule, 29 patients
were treated with doses ranging from 1.0 to 7.5 g/m2.[2] Myelosuppression often interrupted the
completion of the four-dose course.[2] The intermittent schedule involved 26 patients at doses
of 5 to 10 g/m2.[2] Another Phase | study involving 37 patients with solid tumors administered
the drug as a short infusion with doses escalated from 1 to 9 g/m? repeated at a median
interval of 4 weeks.[1]

The consistent dose-limiting toxicity across all studies was reversible myelosuppression, with
thrombocytopenia being more pronounced than leukopenia.[1][2][7] This toxicity was found to
be cumulative and more severe in patients who had received heavy prior chemotherapy or
radiotherapy.[1][2][7] Other reported toxicities included mild nausea and vomiting, anemia,
transient increases in serum creatinine, and hepatic dysfunction.[1][7] Despite the toxicity,
some preliminary antitumor activity was observed, including four partial responses in one study
(one mucoepidermoid carcinoma and three adenocarcinomas of the colon) and disease
stabilization in patients with advanced gastrointestinal cancer in another.[2][7]

Table 1: Summary of Phase | Clinical Trial Data for Indicine-N-Oxide
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Clinical Evaluation: Phase Il Trials

Following the Phase | studies, Phase Il trials were initiated to assess the efficacy of indicine-N-
oxide in specific cancer types. One notable Phase Il study focused on patients with refractory
leukemia, where three responses, including one complete response, were observed among
seven patients.[3] Another trial evaluated its efficacy in patients with advanced colorectal
carcinoma.[8] These studies aimed to build upon the promising signals seen in the earlier
phase, particularly for leukemias and colon cancer.[3]
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Table 2: Summary of Phase Il Clinical Trial Data for Indicine-N-Oxide

Tumor Type Number of Patients Noteworthy Outcomes

3 Responses (including 1

Refractory Leukemia[3] 7
Complete Response)
Advanced Colorectal o Efficacy in this patient
) Not specified in abstract )
Carcinoma[8] population was evaluated.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans revealed that after intravenous administration, plasma
concentrations of indicine-N-oxide followed a biphasic decline, consistent with a two-
compartment open model.[7] At daily doses up to 1.5 g/m?, the distributive half-life ranged from
0.8 to 3.7 minutes, and the postdistributive half-life was between 90.6 and 171.7 minutes.[7]
Total body clearance was in the range of 3.6 to 6.2 ml/min/kg.[7] Approximately 40% of the
administered dose was excreted in the urine as the unmetabolized drug within 24 hours, with
about 2% appearing as the free base, indicine.[7]

Table 3: Key Pharmacokinetic Parameters of Indicine-N-Oxide in Humans[7]

Parameter Value

Plasma Elimination Biphasic

Distributive Half-life 0.8 - 3.7 minutes
Postdistributive Half-life 90.6 - 171.7 minutes
Total Body Clearance 3.6 - 6.2 ml/min/kg
24-hr Urinary Excretion (Unmetabolized) ~40%

24-hr Urinary Excretion (as Indicine) ~2%

Experimental Protocols and Methodologies

Protocol: Phase | Dose-Escalation Clinical Trial
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o Patient Selection: Patients with histologically confirmed advanced or metastatic cancer,
refractory to standard therapies, are recruited. Eligibility criteria typically include adequate
organ function (hematologic, renal, and hepatic) and a specified performance status (e.g.,
ECOG or Karnofsky).

o Study Design: An open-label, single-arm, dose-escalation design is employed. Patients are
enrolled in cohorts of 3-6.

o Dose Escalation: The first cohort receives the starting dose of indicine-N-oxide. If no DLTs
are observed in the first cycle, the dose is escalated for the next cohort. This continues until
the MTD is reached.

o Toxicity Assessment: Patients are monitored for adverse events throughout the study. DLTs
are defined in the protocol, with myelosuppression being a key toxicity to monitor for
indicine-N-oxide.

e Pharmacokinetic Analysis: Blood samples are collected at predefined time points after drug
administration to determine pharmacokinetic parameters.

o Response Evaluation: Tumor assessments are performed at baseline and after a specified
number of cycles to evaluate for any signs of antitumor activity.

Protocol: In Vitro Microtubule Assembly Assay
e Tubulin Preparation: Purified tubulin is obtained from a suitable source (e.g., bovine brain).

o Assembly Reaction: Tubulin is incubated in a polymerization buffer containing GTP at 37°C.
The assembly of microtubules is monitored by measuring the increase in light scattering or
turbidity at 340 nm over time.

« Inhibitor Testing: The assay is run in the presence of various concentrations of indicine-N-
oxide to determine its effect on the rate and extent of microtubule polymerization.

» Data Analysis: The light scattering data is plotted against time to generate polymerization
curves. The inhibitory effect of indicine-N-oxide is quantified by comparing the curves with
and without the compound.
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Caption: Historical Development Workflow of Indicine-N-Oxide.
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Caption: Proposed Mechanisms of Cytotoxicity for Indicine-N-Oxide.
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Caption: Generalized Workflow for a Phase | Dose-Escalation Study.
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Conclusion

The development of indicine-N-oxide represents a classic example of a natural product's
journey through the preclinical and early clinical trial pipeline. It showed initial promise due to
its activity in animal models and a unique profile among its chemical class. Phase | trials
successfully established its safety profile and recommended dose, identifying
myelosuppression as the primary and manageable toxicity. While some antitumor activity was
noted in Phase | and early Phase Il trials, particularly in refractory leukemia, the development
of indicine-N-oxide did not ultimately lead to its approval as a mainstream anticancer agent.
The challenges of balancing its therapeutic window with its cumulative toxicity likely contributed
to the discontinuation of its development. Nevertheless, the study of indicine-N-oxide provided
valuable insights into the clinical potential and toxicological considerations of pyrrolizidine
alkaloids and contributed to the broader understanding of microtubule-targeting and DNA-
damaging agents in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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